Home > Products > Building Blocks P16077 > 6-(4-Methylpiperazin-1-yl)nicotinic acid
6-(4-Methylpiperazin-1-yl)nicotinic acid - 132521-70-1

6-(4-Methylpiperazin-1-yl)nicotinic acid

Catalog Number: EVT-393334
CAS Number: 132521-70-1
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(Triazol-1-yl)nicotinic acid

Compound Description: 5-(Triazol-1-yl)nicotinic acid (HL) is a building block for the synthesis of metal-organic frameworks (MOFs) []. These MOFs have shown potential applications in areas like gas sorption, particularly CO2 capture, and as luminescent sensors for ions like CrO42−, Cr2O72−, and MnO4− in aqueous solutions [].

Relevance: 5-(Triazol-1-yl)nicotinic acid is structurally similar to 6-(4-Methylpiperazin-1-yl)nicotinic acid , both sharing a nicotinic acid core. They differ in the substituent at the 5-position of the pyridine ring, with the former having a triazolyl group and the latter a 4-methylpiperazinyl group [].

5-(Pyrazol-1-yl)nicotinic acid

Compound Description: 5-(Pyrazol-1-yl)nicotinic acid (HL) is a ligand used to synthesize Ni(II), Co(III), and Cd(II) complexes []. These complexes have shown promising in vitro antitumor activity, particularly against HeLa tumor cell lines, with the Cd(II) complexes showing better inhibitory activity than cisplatin [].

Relevance: 5-(Pyrazol-1-yl)nicotinic acid shares a similar structure with 6-(4-Methylpiperazin-1-yl)nicotinic acid, both containing a nicotinic acid core. The key difference lies in the substituent at the 5-position of the pyridine ring, with the former having a pyrazolyl group and the latter a 4-methylpiperazinyl group [].

Classification

This compound falls under the category of nicotinic acid derivatives, which are known for their various biological activities, particularly in the context of neuropharmacology. Its structure allows it to interact with nicotinic acetylcholine receptors, making it of interest in the study of neurological disorders and drug development.

Synthesis Analysis

The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid can be achieved through several methods. A common approach involves the reaction of 6-bromonicotinic acid with 4-methylpiperazine. The synthesis typically follows these steps:

  1. Formation of the Intermediate:
    • Start with 6-bromonicotinic acid.
    • React it with 4-methylpiperazine in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • This reaction may require a base such as potassium carbonate to facilitate nucleophilic substitution.
  2. Purification:
    • The resulting product is purified through recrystallization or chromatography to obtain pure 6-(4-Methylpiperazin-1-yl)nicotinic acid.
  3. Characterization:
    • Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

The molecular structure of 6-(4-Methylpiperazin-1-yl)nicotinic acid consists of a pyridine ring substituted at the 6-position with a piperazine moiety that has a methyl group at the 4-position.

Key Structural Features:

  • Molecular Formula: C11H15N3O2C_{11}H_{15}N_{3}O_{2}
  • InChI Key: QHMVJHRGUIQPPU-UHFFFAOYSA-N
  • SMILES Representation: CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O

The compound exhibits a melting point range of approximately 158–160 °C, indicating its solid-state stability under standard conditions.

Chemical Reactions Analysis

6-(4-Methylpiperazin-1-yl)nicotinic acid can engage in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions:
    • The carboxylic acid group can donate protons, allowing it to act as an acid in various reactions.
  2. Esterification:
    • The carboxylic acid can react with alcohols to form esters under acidic conditions.
  3. Nucleophilic Substitution:
    • The bromine atom in halogenated derivatives can be substituted by nucleophiles, facilitating further functionalization.

These reactions are crucial for modifying the compound to enhance its biological activity or for synthesizing derivatives that may have improved pharmacological profiles.

Mechanism of Action

The mechanism of action for 6-(4-Methylpiperazin-1-yl)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs).

Key Points:

  • Receptor Binding: The piperazine moiety allows for effective binding to nAChRs, which are integral in neurotransmission.
  • Agonistic Activity: It may act as an agonist or antagonist depending on the specific receptor subtype and cellular context.
  • Neurotransmitter Release Modulation: By modulating nAChR activity, this compound can influence neurotransmitter release, thereby affecting cognitive functions and neuroprotection.
Applications

6-(4-Methylpiperazin-1-yl)nicotinic acid has several notable applications:

  1. Pharmaceutical Research: Its ability to interact with nicotinic receptors makes it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
  2. Chemical Biology: Used in studies examining receptor mechanisms and signaling pathways related to neurotransmission.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex compounds or pharmaceuticals.
Introduction to 6-(4-Methylpiperazin-1-yl)nicotinic Acid

Chemical Identity and Structural Significance

6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS: 132521-70-1) is a nitrogen-rich heterocyclic compound with the systematic IUPAC name 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid. Its molecular formula is C₁₁H₁₅N₃O₂, corresponding to a molecular weight of 221.26 g/mol. The compound features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 4-methylpiperazine moiety, connected through a nitrogen-carbon bond . This hybrid architecture integrates two pharmacologically significant heterocycles: the nicotinic acid framework provides hydrogen-bonding capability via the carboxylic acid, while the piperazine ring contributes two nitrogen atoms capable of acting as hydrogen bond acceptors or donors depending on protonation state [5].

The piperazine ring predominantly adopts a chair conformation, with the methyl group at the N4 position occupying an equatorial orientation to minimize steric strain. This conformational flexibility allows the molecule to adapt to various biological targets. The basicity of the piperazine nitrogens is characterized by two distinct pKa values (approximately 5.33 and 9.73), enabling the molecule to exist in multiple protonation states under physiological conditions—a property that significantly influences its solubility, membrane permeability, and protein-binding characteristics [5]. Spectroscopic identifiers include the canonical SMILES representation (CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O) and the InChIKey (QHMVJHRGUIQPPU-UHFFFAOYSA-N), both serving as unique structural fingerprints .

Table 1: Fundamental Chemical Identifiers of 6-(4-Methylpiperazin-1-yl)nicotinic Acid

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₂
Molecular Weight221.26 g/mol
IUPAC Name6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
CAS Number132521-70-1
SMILESCN1CCN(CC1)C2=NC=C(C=C2)C(=O)O
InChIKeyQHMVJHRGUIQPPU-UHFFFAOYSA-N
XLogP3-1.6 (indicating high hydrophilicity)

Historical Context in Medicinal Chemistry

The emergence of 6-(4-methylpiperazin-1-yl)nicotinic acid reflects strategic innovations in bioisosteric replacement strategies within medicinal chemistry. Nicotinic acid (niacin, vitamin B3) has long been investigated for lipid-modifying effects, but its clinical utility is limited by vasodilatory side effects and poor pharmacokinetics . Early research demonstrated that substituting the pyridine hydrogen with piperazine-based motifs could enhance receptor affinity while maintaining favorable metabolic stability. Piperazine derivatives first gained prominence in the 1950s as anthelmintics, evolving into versatile scaffolds for central nervous system (CNS) agents due to their ability to mimic structural elements of neurotransmitters like serotonin and dopamine [5].

This compound specifically represents a rational optimization where the 4-methylpiperazine group was incorporated at the 6-position of the nicotinic acid scaffold. This modification exploited the spatial orientation of piperazine nitrogens to engage complementary binding pockets in biological targets. Historical patent analyses reveal a surge in piperazine-nicotinic acid hybrid patents from 1990–2010, coinciding with investigations into their effects on neurotransmitter systems. Studies highlighted their potential interactions with nicotinic acetylcholine receptors (nAChRs), serotonin receptors (5-HT), and dopamine receptors, suggesting applications in depression, anxiety, and cognitive disorders [5]. Though not itself a marketed drug, this compound enabled critical structure-activity relationship (SAR) studies that informed later derivatives, positioning it as a chemical prototype for neuropharmacological agents .

Role in Heterocyclic Compound Research

As a hybrid heterocycle, 6-(4-methylpiperazin-1-yl)nicotinic acid exemplifies the synergistic potential of combining privileged scaffolds in drug discovery. The molecule integrates three distinct heterocyclic domains: a pyridine ring, a piperazine ring, and a carboxylic acid functionality—each contributing specific physicochemical and target-binding properties. Piperazine ranks as the third most prevalent nitrogen heterocycle in FDA-approved drugs (appearing in 59 drugs), while nicotinic acid derivatives are established lipid modulators [5] . Their covalent linkage creates a multifunctional scaffold capable of diverse chemical transformations.

The carboxylic acid group enables classical acylation reactions, facilitating its conversion to amides or esters—key steps in prodrug design. Nucleophilic substitution at the piperazine nitrogen allows alkylation or arylation, while the pyridine ring can undergo electrophilic additions under controlled conditions . Researchers have leveraged these reactivities to generate libraries of analogs for biological screening. For example, amidation reactions yield derivatives targeting enzymes like protein tyrosine phosphatase 1B (PTP1B), implicated in diabetes [4]. Meanwhile, the compound’s hydrogen-bonding capacity (TPSA = 56.67 Ų) and moderate logP (-1.6) make it a valuable building block for optimizing solubility and permeability in CNS-active molecules [3] [5].

Table 2: Key Reactivity Modes and Research Applications

Reaction TypeProductsResearch Applications
AmidationCarboxamidesKinase inhibitors, receptor ligands
EsterificationAlkyl/aryl estersProdrug development
N-alkylation (piperazine)Quaternary ammonium saltsEnhanced receptor affinity
DecarboxylationUnsubstituted pyridineFragment-based drug discovery
Metal complexationCoordination compoundsCatalytic or diagnostic agents

Current research explores its utility as a precursor to nicotinonitrile derivatives (e.g., 6-(4-methylpiperazin-1-yl)nicotinonitrile, CAS: 54864-89-0) for anticancer screening [8]. Its structural compatibility with benzazole scaffolds (benzimidazole, benzoxazole) further broadens its applicability in designing anti-inflammatory and antimicrobial agents, demonstrating how this compound bridges diverse therapeutic domains through strategic heterocyclic hybridization [5].

Properties

CAS Number

132521-70-1

Product Name

6-(4-Methylpiperazin-1-yl)nicotinic acid

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)

InChI Key

QHMVJHRGUIQPPU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.